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Introduction

The AKT serine/threonine kinase family, comprising AKT1, AKT2, and AKT3, is a central hub in
cellular signaling, governing a wide array of processes including cell growth, proliferation,
survival, and metabolism.[1] Dysregulation of the AKT pathway is a hallmark of numerous
diseases, most notably cancer, making it a prime target for therapeutic development. The
advent of CRISPR/Cas9 genome editing technology has provided an unprecedented tool to
dissect the specific functions of each AKT isoform with high precision. By creating targeted
knockouts of the individual AKT genes, researchers can elucidate their distinct and overlapping
roles in normal physiology and disease pathogenesis.

These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to generate
AKT knockout cell lines and for performing subsequent functional analyses. Detailed protocols
for key experiments are provided, along with examples of quantitative data to guide
experimental design and interpretation.

Data Presentation: Quantitative Effects of AKT
Isoform Knockout

The following tables summarize quantitative data from studies that have utilized CRISPR/Cas9
or siRNA to eliminate AKT isoform expression. These data illustrate the functional
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consequences of ablating each isoform on cell proliferation, apoptosis, and downstream
signaling.

Table 1: Effects of AKT Isoform Knockout on Cell Proliferation

AKT
) Proliferatio
Cell Line Isoform Method Outcome Reference
n Assay
Targeted
Significant
reduction in
Pancreatic AKT1, AKT2, growth rate
] CRISPR/Cas )
Cancer AKT3 (Triple 9 Cell Counting  compared to [2]
(KPC) KO) single or
double
knockouts.
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] BrdU reduction in
C2 Myaoblasts  AKT1 SiRNA ) [3]
Incorporation  S-phase
entry.
No significant
_ BrdU
C2 Myoblasts  AKT2 SiRNA ) effect on S- [3]
Incorporation
phase entry.
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NOX4 o
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HelLa Cells (upstream of 9 MTT Assay I [4]
ce
AKT) _ _
proliferation.
Breast
PI3Kca o Substantial
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Table 2: Effects of AKT Isoform Knockout on Apoptosis
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. AKT Isoform Apoptosis
Cell Line Outcome Reference
Targeted Assay
Factor- Increased
Dependent Propidium lodide  apoptosis in
. AKT1 : i [6]
Myeloid (FDM) Exclusion limiting IL-3
Cells concentrations.
Human Tumor ] Apoptosis
) All 3 AKT ) Apoptosis ) )
Cell Lines (20 ) SiRNA induced in 9 out
) isoforms Assays )
lines) of 20 cell lines.
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AKT CRISPR/Cas9 o
Cells Staining AKT-knockout
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) expression of
Liver Cancer Caspase-3 )
AKT CRISPR/Cas9 o active caspase-3
Cells Activation ,
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oxidative stress-
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o AKT1 Annexin V/IFITC ) [7]
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AKT2

upregulation).

Table 3: Effects of AKT Isoform Knockout on Downstream Signaling
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Western Blot

. AKT Isoform Downstream .
Cell Line Analysis Reference
Targeted Target
Outcome
) Significant
Pancreatic AKT2/AKT3 p-GSK3B, p- )
decrease in [2]
Cancer (KPC) (Double KO) PRAS40 ]
phosphorylation.
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Human Lens _
o AKT1 p-MDM2 (S166) upregulation of [7]
Epithelial Cells )
phosphorylation.
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Fibrosarcoma mTOR, BCL-2, alteration in
AKT1 _ [8]
(HT-1080) FOXO0O1 expression
levels.
No significant
Mouse Skeletal AKT (Double ]
p-S6, p-4EBP1 change in 9]
Muscle KO) )
phosphorylation.
Downregulation
of Mstl
] Mstl (interacts significantly
Glioma Cells p-AKT, p-mTOR [10]

with AKT)

increased AKT
and mTOR
phosphorylation.

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships within the AKT signaling cascade and the experimental

steps involved in its study, the following diagrams are provided.
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Caption: The PI3K/AKT Signaling Pathway.
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Caption: Experimental Workflow for CRISPR/Cas9-Mediated AKT Knockout.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of AKT
Genes in a Cancer Cell Line
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This protocol provides a general framework for generating AKT knockout cell lines using a
plasmid-based CRISPR/Cas9 system.

1.1. sgRNA Design and Vector Preparation

» SgRNA Design: Design at least two sgRNAs targeting an early exon of the desired AKT
isoform (AKT1, AKT2, or AKT3) using a reputable online tool (e.g., GenScript's gRNA design
tool, Synthego Design Tool). Prioritize sgRNAs with high on-target scores and low off-target
predictions.

o Validated sgRNA Sequences (Human):
» AKT1: 5-GCTGACCAAGATGACAGCAT-3' (Targets Exon 3)
» AKT2: 5-GTCGCTCTTGTCGTCGTCGT-3' (Targets Exon 3)
s AKT3: 5-TTCCTCAAGAAGGAAGTCAT-3' (Targets Exon 4)

e Vector Selection: Choose a CRISPR/Cas9 vector that co-expresses the Cas9 nuclease and
the sgRNA. Vectors containing a fluorescent marker (e.g., GFP) or a selectable marker (e.g.,
puromycin resistance) are recommended for enrichment of transfected cells.

o Cloning: Synthesize and clone the designed sgRNA sequences into the chosen
CRISPR/Cas9 vector according to the manufacturer's instructions. Verify the correct insertion
of the sgRNA sequence by Sanger sequencing.

e Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for transfection.
1.2. Cell Culture and Transfection

e Cell Culture: Culture the chosen cancer cell line (e.g., HeLa, MCF-7, U-87 MG) in the
recommended medium and conditions until they reach 70-80% confluency.

o Transfection: Transfect the cells with the AKT-targeting CRISPR/Cas9 plasmid using a
suitable method (e.qg., lipofection-based reagent or electroporation). Include a non-targeting
SgRNA control.

1.3. Single-Cell Cloning and Expansion
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o Enrichment (Optional): If the vector contains a selectable marker, apply the selection agent
(e.g., puromycin) 24-48 hours post-transfection to eliminate untransfected cells. If using a
fluorescent marker, sort the positive cells using fluorescence-activated cell sorting (FACS).

 Limiting Dilution: After enrichment (or 48-72 hours post-transfection if no enrichment is
performed), harvest the cells and perform serial dilutions to seed single cells into individual
wells of a 96-well plate.

o Colony Expansion: Monitor the plates for the growth of single colonies. Once colonies are
visible, expand them into larger culture vessels.

1.4. Knockout Validation

o Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the region
of the AKT gene targeted by the sgRNA using PCR. Analyze the PCR products for insertions
or deletions (indels) using Sanger sequencing followed by a TIDE or ICE analysis, or by a T7
Endonuclease | assay.

 MRNA Expression Analysis: Extract total RNA from the clones and perform quantitative real-
time PCR (gqRT-PCR) to confirm a significant reduction in the mRNA expression of the
targeted AKT isoform.

» Protein Expression Analysis: Perform Western blot analysis to confirm the absence of the
targeted AKT protein.

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

o Cell Seeding: Seed an equal number of wild-type and AKT knockout cells into a 96-well plate
(e.g., 5,000 cells/well) in at least triplicate. Include wells with medium only as a blank control.

 Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under
standard cell culture conditions.

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4
hours at 37°C until a purple precipitate is visible.
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» Solubilization: Add 100 pL of solubilization solution (e.g., DMSO or a solution of 10% SDS in
0.01 M HCI) to each well and mix thoroughly to dissolve the formazan crystals.

» Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

» Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the
absorbance values against time to generate a growth curve.

Protocol 3: Apoptosis (Annexin V) Assay

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell
surface.

o Cell Culture and Treatment: Culture wild-type and AKT knockout cells to the desired
confluency. If inducing apoptosis, treat the cells with an appropriate stimulus (e.g., serum
starvation, a chemotherapeutic agent).

o Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by
trypsinization.

e Washing: Wash the cells twice with ice-cold PBS.

o Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and
propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room
temperature.

o Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
o Live cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.
o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

o Data Analysis: Quantify the percentage of cells in each quadrant.
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Protocol 4: Quantitative Western Blot Analysis of
Downstream AKT Signaling

This protocol allows for the quantification of changes in the phosphorylation status of key
downstream targets of AKT.

Cell Lysis: Lyse wild-type and AKT knockout cells in RIPA buffer supplemented with protease
and phosphatase inhibitors.

« Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 ug) by SDS-PAGE
and transfer to a PVDF or nitrocellulose membrane.

e Immunoblotting:
o Block the membrane with 5% BSA or non-fat milk in TBST.

o Incubate the membrane with a primary antibody against a phosphorylated downstream
target of AKT (e.g., p-mTOR, p-GSK3[3, p-FOXO1) overnight at 4°C.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody.
o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

 Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the
total protein for the downstream target and a loading control (e.g., B-actin or GAPDH).

o Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
Normalize the intensity of the phosphorylated protein to the total protein and then to the
loading control.

Protocol 5: Glucose Uptake Assay

This assay measures the ability of cells to take up glucose, a key metabolic process regulated
by AKT.
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e Cell Culture: Seed wild-type and AKT knockout cells in a 96-well plate and allow them to
adhere overnight.

» Serum Starvation: Serum-starve the cells for a few hours to reduce basal glucose uptake.

o Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 15-30
minutes) to induce glucose uptake. Include an unstimulated control.

o 2-Deoxyglucose (2-DG) Uptake: Add 2-DG, a glucose analog, to the cells and incubate for a
defined period (e.g., 10-20 minutes).

o Cell Lysis and Detection: Lyse the cells and measure the intracellular accumulation of 2-DG-
6-phosphate using a colorimetric or fluorescent assay kit according to the manufacturer's
instructions.[11][12][13][14][15]

Data Analysis: Normalize the glucose uptake to the protein concentration or cell number.

Special Considerations for Neuronal Cells

Targeting AKT3 in neuronal cells requires specific considerations due to their post-mitotic
nature and lower transfection efficiency.

o Delivery Method: Lentiviral or adeno-associated viral (AAV) delivery of the CRISPR/Cas9
components is often more efficient than plasmid transfection for primary neurons or difficult-
to-transfect neuronal cell lines (e.g., SH-SY5Y).[16][17]

o Time Course: The effects of gene knockout may take longer to manifest in post-mitotic
neurons due to the slower turnover of existing proteins. Allow for a longer time course (e.g.,
7-10 days) before assessing protein knockdown and functional consequences.[17]

e Functional Assays: Assays for neuronal-specific functions, such as neurite outgrowth,
synaptic plasticity, or electrophysiological recordings, should be employed to assess the
impact of AKT3 knockout.

Conclusion

The use of CRISPR/Cas9 to systematically knock out AKT1, AKT2, and AKT3 provides a
powerful and precise approach to unravel the complex and isoform-specific functions of this
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critical signaling pathway. The protocols and data presented in these application notes offer a
robust framework for researchers to design, execute, and interpret experiments aimed at
understanding the roles of AKT in health and disease, and for the development of novel
therapeutic strategies targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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